N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 891107-11-2
VCID: VC6692133
InChI: InChI=1S/C19H16N6O2S/c1-27-15-6-4-14(5-7-15)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)13-3-2-10-20-11-13/h2-11H,12H2,1H3,(H,21,26)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Molecular Formula: C19H16N6O2S
Molecular Weight: 392.44

N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 891107-11-2

VCID: VC6692133

Molecular Formula: C19H16N6O2S

Molecular Weight: 392.44

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 891107-11-2

Description

N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound features a unique molecular structure characterized by the presence of a methoxyphenyl moiety, a pyridine ring, a triazole ring, and a pyridazine ring linked through a sulfanylacetamide functional group. The intricate arrangement of these heterocyclic components imparts significant chemical and biological properties, making it an interesting subject for various scientific investigations.

Synthesis

The synthesis of N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions starting from readily available precursors. The process may include:

  • Formation of the Triazolopyridazine Core: This involves the condensation of appropriate precursors to form the triazole and pyridazine rings.

  • Introduction of the Sulfanyl Group: This step involves the incorporation of a sulfanyl group into the triazolopyridazine core.

  • Acetylation: The final step involves the acetylation of the sulfanyl group to yield the acetamide derivative.

StepDescription
1. Core FormationCondensation to form triazole and pyridazine rings
2. Sulfanyl IntroductionIncorporation of a sulfanyl group
3. AcetylationAcetylation of the sulfanyl group

Potential Applications

This compound has several potential scientific applications, particularly in medicinal chemistry due to its complex structure and potential bioactive properties. It may serve as a lead compound for drug discovery, especially in areas requiring interaction with specific biological targets such as enzymes or receptors.

Application AreaPotential Use
Medicinal ChemistryDrug discovery and development
Biological InteractionsInteraction with enzymes or receptors
CAS No. 891107-11-2
Product Name N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Molecular Formula C19H16N6O2S
Molecular Weight 392.44
IUPAC Name N-(4-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C19H16N6O2S/c1-27-15-6-4-14(5-7-15)21-18(26)12-28-19-23-22-17-9-8-16(24-25(17)19)13-3-2-10-20-11-13/h2-11H,12H2,1H3,(H,21,26)
Standard InChIKey AJTVDIVJLCMUNW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Solubility not available
PubChem Compound 7532034
Last Modified Aug 18 2023

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